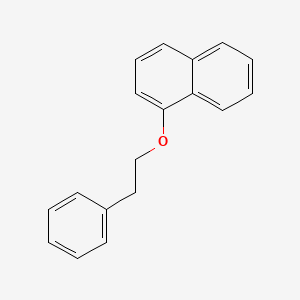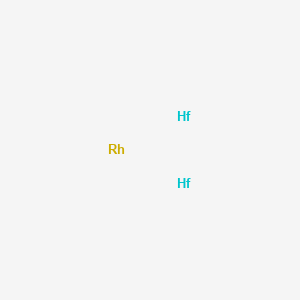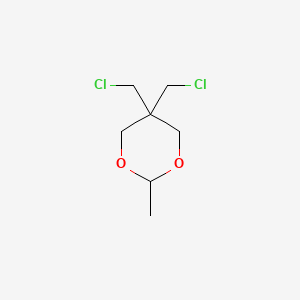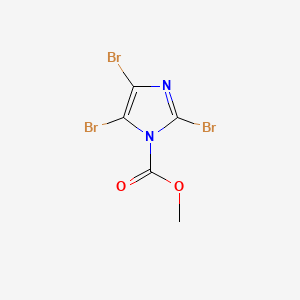![molecular formula C10H18Si B14719005 Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- CAS No. 17985-13-6](/img/structure/B14719005.png)
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- typically involves the hydrosilylation of norbornene with triethoxysilane. The reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom can form stable bonds with oxygen-containing functional groups, leading to the formation of siloxane linkages. These linkages are crucial in the formation of cross-linked networks in materials and in the modification of surfaces for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Trimethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)-bicyclo[2.2.1]hept-2-ene
Uniqueness
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- is unique due to its specific combination of a norbornene moiety and a triethoxysilyl group. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical transformations and form stable siloxane linkages sets it apart from other similar compounds.
Propriétés
Numéro CAS |
17985-13-6 |
|---|---|
Formule moléculaire |
C10H18Si |
Poids moléculaire |
166.33 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]hept-5-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H18Si/c1-11(2,3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
KVYAQQCJQHSQOE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CC2CC1C=C2 |
Numéros CAS associés |
131853-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



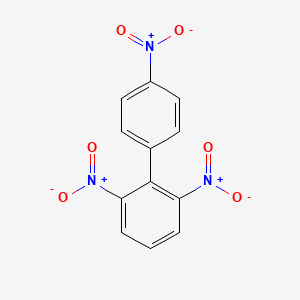

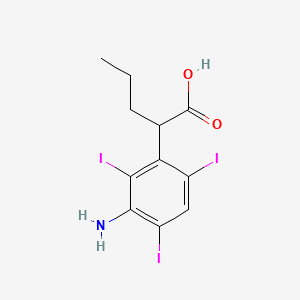
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
